molecular formula C8H8FNO2 B1673730 (S)-4-Fluorophenylglycine CAS No. 19883-57-9

(S)-4-Fluorophenylglycine

Cat. No.: B1673730
CAS No.: 19883-57-9
M. Wt: 169.15 g/mol
InChI Key: JKFYKCYQEWQPTM-ZETCQYMHSA-N
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Description

(S)-4-Fluorophenylglycine is an amino acid derivative characterized by the presence of a fluorine atom on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development. The stereochemistry of the compound, denoted by the (S)-configuration, indicates that it is the enantiomer with a specific three-dimensional arrangement, which can influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Fluorophenylglycine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a fluorinated cinnamic acid derivative, using a chiral rhodium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic resolution techniques, where racemic mixtures are separated using enzymes that selectively react with one enantiomer. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis routes.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Fluorophenylglycine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation can yield oximes or nitriles.
  • Reduction can produce alcohols.
  • Substitution can result in various substituted phenylglycine derivatives.

Scientific Research Applications

(S)-4-Fluorophenylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating neurotransmitter receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Fluorophenylglycine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The fluorine atom can enhance the compound’s binding affinity and selectivity for these receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenylglycine: Lacks the fluorine atom, which can result in different biological activity.

    4-Fluorophenylalanine: Similar structure but with an additional methylene group, leading to different properties.

    4-Fluorophenylalanine: Another fluorinated amino acid with distinct applications.

Uniqueness: (S)-4-Fluorophenylglycine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYKCYQEWQPTM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357387
Record name (S)-4-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19883-57-9
Record name (S)-4-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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